molecular formula C23H22N4O3S B2727656 Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-11-3

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2727656
CAS No.: 537047-11-3
M. Wt: 434.51
InChI Key: MYQDLIZCPBVCTE-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Novel Pyrido and Thieno Derivatives

Research has led to the synthesis of new derivatives involving pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These compounds, including tetrahydropyridothienopyrimidine derivatives, have been synthesized through reactions involving ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and various carbonyl compounds (Bakhite, Yamada, & Al‐Sehemi, 2005).

Efficient Synthesis of Ethyl 2-Benzylthio Pyrimidines

A straightforward method for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates has been developed, demonstrating the compounds' accessibility through cyclocondensation reactions under mild conditions (Zanatta et al., 2015).

Antimicrobial and Biological Evaluations

Derivatives of ethyl 2-benzylthio pyrimidines have been evaluated for their biological activity, including antimicrobial properties. Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized and screened for antibacterial, antioxidant, and antitubercular activities, highlighting the potential pharmacological applications of these compounds (Bhoi, Borad, Pithawala, & Patel, 2016).

Mechanistic Insights and Advanced Syntheses

Phosphine-Catalyzed Annulations

The compound and its derivatives have been utilized in [4 + 2] annulation reactions, catalyzed by organic phosphines, to produce highly functionalized tetrahydropyridines. This methodology underscores the utility of such compounds in constructing complex nitrogen-containing heterocycles with potential biological activity (Zhu, Lan, & Kwon, 2003).

Synthesis of Dihydropyrimidines with Antihypertensive Activity

The synthesis of various dihydropyrimidines, utilizing derivatives similar to the target compound, has shown promise in the development of molecules with antihypertensive properties. This research illustrates the therapeutic potential of these compounds beyond their chemical novelty (Rana, Kaur, & Kumar, 2004).

Properties

IUPAC Name

ethyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-22(29)17-14(2)25-20-19(18(17)16-9-11-24-12-10-16)21(28)27-23(26-20)31-13-15-7-5-4-6-8-15/h4-12,18H,3,13H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQDLIZCPBVCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)NC(=N2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.